![molecular formula C15H16F3N7O B10940132 N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10940132.png)
N-{2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
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Overview
Description
N~2~-{2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its chemical and pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized via a reaction between hydrazine hydrate and a suitable 1,3-diketone, followed by trifluoromethylation using trifluoroacetimidoyl chlorides.
Construction of the triazolopyrimidine scaffold: This involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, leading to the formation of the triazolopyrimidine core.
Coupling of the pyrazole and triazolopyrimidine units: The final step involves the coupling of the pyrazole derivative with the triazolopyrimidine scaffold under appropriate reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound can be scaled up using the same synthetic routes, with optimizations for yield and purity. The use of microwave-assisted synthesis and metal-free conditions can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N~2~-{2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions can occur at the pyrazole ring, leading to the formation of dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced pyrazole compounds, and substituted triazolopyrimidines .
Scientific Research Applications
N~2~-{2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an inhibitor of various enzymes and receptors, including JAK1, JAK2, and RORγt.
Biological Research: It is used in the study of cellular pathways and mechanisms due to its ability to modulate biological activities.
Pharmaceutical Development: The compound is explored for its potential therapeutic applications in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Material Science: It has applications in the development of functional materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N2-{2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways.
Receptor Modulation: It modulates the activity of receptors like RORγt, influencing immune responses and inflammation.
Pathway Interference: The compound interferes with cellular pathways, leading to altered gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolopyrimidine core and exhibit comparable biological activities.
Trifluoromethyl-substituted pyrazoles: These compounds have similar chemical properties due to the presence of the trifluoromethyl group.
Uniqueness
N~2~-{2-Methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of a trifluoromethyl-substituted pyrazole and a triazolopyrimidine scaffold. This unique structure imparts distinct chemical and pharmacological properties, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C15H16F3N7O |
---|---|
Molecular Weight |
367.33 g/mol |
IUPAC Name |
N-[2-methyl-3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H16F3N7O/c1-9(8-25-10(2)6-11(22-25)15(16,17)18)7-20-13(26)12-21-14-19-4-3-5-24(14)23-12/h3-6,9H,7-8H2,1-2H3,(H,20,26) |
InChI Key |
MWLAIAMYNIEOLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)CNC(=O)C2=NN3C=CC=NC3=N2)C(F)(F)F |
Origin of Product |
United States |
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